Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
Description
Contextualization within Relevant Chemical Classes
Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine belongs to the class of N-substituted phenethylamines. The core structure, 2-(3,4-dimethoxyphenyl)ethylamine, is also known as homoveratrylamine. This structural motif is the backbone of numerous naturally occurring alkaloids. The presence of the benzyl (B1604629) group on the nitrogen atom is pivotal, as it can serve as a protecting group or be incorporated into the final molecular structure during certain cyclization reactions.
The compound is most critically recognized as a precursor to the tetrahydroisoquinoline and dihydroisoquinoline skeletons. thieme-connect.de These core structures are found in a vast family of isoquinoline (B145761) alkaloids, which exhibit a broad spectrum of biological activities. researchgate.netnih.gov The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring activates it for intramolecular electrophilic substitution reactions, which are central to the synthesis of these heterocyclic systems. nrochemistry.comjk-sci.com
Historical Perspective on Early Research Endeavors
The scientific journey of this compound is intrinsically linked to the history of isoquinoline alkaloid synthesis. The late 19th and early 20th centuries saw the development of foundational synthetic methods that enabled chemists to construct the isoquinoline core.
Two seminal reactions are particularly relevant:
The Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. jk-sci.comwikipedia.org A derivative of this compound, specifically an N-acyl derivative, is a classic substrate for this transformation. organic-chemistry.org
The Pictet-Spengler Reaction: First reported in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. ebrary.netnih.gov this compound can be utilized in this reaction, often after de-benzylation or by using a variant where the benzyl group participates in the reaction.
Early research was heavily focused on the total synthesis of naturally occurring alkaloids like papaverine (B1678415) and its analogs. The 3,4-dimethoxyphenethyl unit is a key component of these molecules, making its N-benzylated form a valuable and frequently used synthetic intermediate.
Rationale for Continued Academic Investigation
The continued interest in this compound stems from the enduring importance of the isoquinoline scaffold in medicinal chemistry. nih.gov The isoquinoline nucleus is considered a "privileged structure," as it is capable of interacting with a diverse range of biological targets, leading to a wide array of pharmacological effects. researchgate.netnih.gov
Modern research continues to leverage this precursor for several key reasons:
Drug Discovery: It serves as a starting material for the synthesis of novel isoquinoline derivatives, which are then screened for potential therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govacs.org
Natural Product Synthesis: The compound remains a vital intermediate in the total synthesis of complex, naturally occurring isoquinoline alkaloids, which are often studied for their potent biological activities. researchgate.netsemanticscholar.org
Development of Synthetic Methodology: Organic chemists use this compound and its derivatives as model substrates to develop new, more efficient, or stereoselective versions of classic cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions. semanticscholar.orgrsc.org
Overview of Principal Research Domains Addressed
The utility of this compound is primarily concentrated in the field of synthetic organic chemistry, with direct applications in medicinal chemistry and natural product synthesis.
Key Research Applications:
| Research Domain | Application of this compound | Resulting Core Structure |
| Organic Synthesis | Substrate for the Bischler-Napieralski reaction (after N-acylation). nrochemistry.comwikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline |
| Organic Synthesis | Precursor for substrates of the Pictet-Spengler reaction. ebrary.netnih.gov | Tetrahydroisoquinoline |
| Medicinal Chemistry | Serves as a key building block for creating libraries of substituted isoquinolines for biological screening. nih.govacs.org | Variously substituted Isoquinolines |
| Natural Product Synthesis | Used as an early-stage intermediate in the multi-step total synthesis of isoquinoline alkaloids. semanticscholar.orgresearchgate.net | Benzylisoquinolines & related alkaloids |
Properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCAEQUWYQHAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 2 3,4 Dimethoxy Phenyl Ethyl Amine
Retrosynthetic Analysis and Precursor Chemistry
A retrosynthetic analysis of Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine reveals two primary disconnection points around the central nitrogen atom, suggesting two main convergent synthetic strategies: amine alkylation and reductive amination. wikipedia.org This analysis guides the preparation of the key precursors: the 2-(3,4-dimethoxyphenyl)ethylamine moiety and a suitable benzylating agent, typically a benzyl (B1604629) halide.
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine Moiety
The 2-(3,4-dimethoxyphenyl)ethylamine precursor is a critical building block. Its synthesis can be accomplished through several established methods, often starting from commercially available materials like 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxyphenylacetonitrile (B126087).
One common route involves the reduction of 3,4-dimethoxyphenylacetonitrile. This can be achieved using various reducing agents, including catalytic hydrogenation. For instance, hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a catalyst and ammonia (B1221849) can yield the desired primary amine. nih.gov Another approach involves the use of metal hydrides. For example, a two-step method for the preparation of secondary or tertiary amines from nitriles involves the addition of an amine to the nitrile followed by reduction with sodium borohydride (B1222165). nih.gov
Alternatively, 3,4-dimethoxybenzaldehyde can serve as a starting material. A multi-step sequence can be employed, beginning with a condensation reaction to extend the carbon chain, followed by reduction of an intermediate to furnish the ethylamine (B1201723) side chain. scispace.com
| Starting Material | Key Transformation | Reagents/Conditions | Product |
| 3,4-Dimethoxyphenylacetonitrile | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd, Ni, Co), Ammonia | 2-(3,4-Dimethoxyphenyl)ethylamine |
| 3,4-Dimethoxyphenylacetonitrile | Reduction | 1. Amine addition (e.g., dimethylamine), CuCl 2. Sodium Borohydride, Methanol | N,N-Dimethyl-2-(3,4-dimethoxyphenyl)ethylamine |
| 3,4-Dimethoxybenzaldehyde | Multi-step synthesis | Varies (e.g., condensation, reduction) | 2-(3,4-Dimethoxyphenyl)ethylamine |
Benzyl Halide Precursors
Benzyl halides, particularly benzyl bromide and benzyl chloride, are common electrophiles used for the benzylation of amines. These precursors are typically synthesized from the corresponding benzyl alcohol via reaction with a halogenating agent. For instance, benzyl alcohol can be converted to benzyl bromide using phosphorus tribromide or to benzyl chloride using thionyl chloride. Substituted benzyl halides can be prepared from the corresponding substituted benzyl alcohols in a similar manner. The reactivity of the benzyl halide is an important consideration, with benzyl bromide generally being more reactive than benzyl chloride. acs.org
Classical Synthetic Routes
The construction of the target molecule, this compound, is predominantly achieved through two classical and reliable synthetic strategies: amine alkylation and reductive amination.
Amine Alkylation Strategies
Amine alkylation involves the direct reaction of the primary amine, 2-(3,4-dimethoxyphenyl)ethylamine, with a benzyl halide. This nucleophilic substitution reaction forms the desired secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. A challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine, dithis compound. acs.org To control the selectivity towards the secondary amine, reaction conditions such as stoichiometry, temperature, and choice of base can be optimized. An aqueous medium with a base like sodium bicarbonate has been shown to be effective for the N-alkylation of amines with benzyl bromide. researchgate.net
| Amine | Alkylating Agent | Base/Solvent | Product |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzyl bromide | Sodium Bicarbonate / Water | This compound and Dithis compound |
Reductive Amination Protocols
Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines. medium.com This process can be performed in two main ways:
Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde (B42025): In this approach, the primary amine is condensed with benzaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and mild choice. nih.gov The reaction can be carried out in a one-pot procedure. orientjchem.orgscielo.org.mxias.ac.in
Reaction of benzylamine (B48309) with 3,4-dimethoxyphenylacetaldehyde: Alternatively, benzylamine can be reacted with 3,4-dimethoxyphenylacetaldehyde. The resulting imine is subsequently reduced to yield this compound. The choice between these two reductive amination pathways often depends on the commercial availability and stability of the aldehyde and amine starting materials.
The use of specific reagents can enhance the efficiency of reductive amination. For example, sodium borohydride in the presence of silica (B1680970) gel has been reported as an effective system for the reductive amination of aldehydes. scispace.com
| Amine | Carbonyl Compound | Reducing Agent/Conditions | Product |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | NaBH₄, Ethanol, room temperature | This compound |
| Benzylamine | 3,4-Dimethoxyphenylacetaldehyde | NaBH₄, suitable solvent | This compound |
Multi-Step Convergent Syntheses
An example of a multi-step synthesis that can be viewed as convergent is the preparation of N-benzyl phenethylamines. nih.govresearchgate.net In this strategy, a substituted phenethylamine (B48288) is first synthesized in a multi-step sequence. Separately, a substituted benzaldehyde is either commercially available or prepared. In the final step, these two fragments are coupled via reductive amination. This approach allows for the modular synthesis of a library of related compounds by varying the phenethylamine and benzaldehyde building blocks. nih.govnih.gov
For the specific target molecule, this would entail:
Fragment A Synthesis: Preparation of 2-(3,4-dimethoxyphenyl)ethylamine as described in section 2.1.1.
Fragment B: Benzaldehyde (commercially available).
Coupling: Reductive amination of Fragment A and Fragment B to yield the final product.
This convergent strategy is particularly advantageous for creating structural diversity in the final products for applications such as structure-activity relationship studies.
Modern Synthetic Advancements
The synthesis of N-substituted phenethylamines, including this compound, has evolved significantly with the advent of modern chemical techniques. These advancements focus on improving efficiency, selectivity, and the environmental footprint of the synthetic processes.
Catalytic Approaches (e.g., Hydrogenation, Transition Metal Catalysis)
Catalytic methods are central to the modern synthesis of secondary amines, offering efficient and selective routes. These approaches primarily involve catalytic hydrogenation and reactions mediated by transition metal complexes.
Catalytic Hydrogenation: This is a widely employed method for the synthesis of amines. One common strategy is the reductive amination of a ketone or aldehyde with an amine in the presence of a catalyst and a hydrogen source. For the synthesis of related N-benzyl amines, catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are frequently utilized. google.comnih.govmdma.ch For instance, the reaction of p-methoxyphenylacetone with (R)-α-methylphenethylamine can be achieved via hydrogenation under a Pt/C catalyst to yield a chiral amine intermediate. google.com Another approach involves the deprotection of N-benzyl groups using catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) as the hydrogen donor and 10% Pd-C as the catalyst. mdma.ch This method has been shown to be rapid and effective for a variety of N-benzyl compounds. mdma.ch
| Catalyst | Hydrogen Source | Substrates | Reaction Type | Reference |
| 5% Pt/C | H₂ (normal pressure) | p-methoxy phenyl acetone, (R)-Alpha-Methyl phenylethylamine | Reductive Amination | google.com |
| 10% Pd/C | Ammonium Formate | N-benzyl derivatives | Debenzylation | mdma.ch |
| 10% Pd/C | H₂ (balloon) | N-benzyl-protected amines | Hydrogenative Deprotection | nih.gov |
Transition Metal Catalysis: Transition metal complexes, particularly those of copper and ruthenium, have emerged as powerful catalysts for C-N bond formation. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been used to catalyze the thioetherification of benzyl alcohols, a reaction that proceeds via a Lewis-acid-mediated S_N1-type nucleophilic attack, which could be adapted for amination reactions. semanticscholar.org Ruthenium-based catalysts have also been investigated for the synthesis of amides from alcohols and amines, demonstrating the potential of these metals to facilitate C-N bond formation. researchgate.net Enantioselective synthesis of benzyl amines has been achieved through a copper-catalyzed aza-Friedel–Crafts addition of phenols to N-sulfonyl aldimines, showcasing the utility of transition metals in stereoselective synthesis. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
| Cu(OTf)₂ / (S)-Ph-Box | Phenols, N-Sulfonyl Aldimines | Enantioselective aza-Friedel–Crafts | High enantioselectivity | nih.gov |
| Ru(II) complexes | Alcohols, Amines | Amide Synthesis | Sustainable acceptorless dehydrogenative coupling | researchgate.net |
| Copper-complex | Benzyl alcohols, Thiols | Thioetherification | High chemoselectivity, mild conditions | semanticscholar.org |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.pt While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles are highly applicable. The modular nature of flow systems allows for the coupling of different reactors and in-line purification, making it a versatile process for multi-step syntheses. uc.pt For example, a multi-step flow system has been used for the synthesis of important API synthetic intermediates like glycidol (B123203) and epichlorohydrin. uc.pt Such a setup could be envisioned for the sequential reduction and benzylation steps required for the target molecule's synthesis, potentially reducing reaction times and improving yields.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. wjpmr.comuniroma1.it Key principles relevant to the synthesis of this compound include waste prevention, atom economy, and the use of safer solvents and catalysts. wjpmr.comgreenchemistry-toolkit.org
The choice of synthetic route can significantly impact the greenness of the process. For instance, catalytic hydrogenations are generally considered greener than stoichiometric reductions as they reduce waste. nih.gov The use of heterogeneous catalysts, such as Pd/C, is also advantageous as they can be easily recovered and reused. nih.gov Furthermore, exploring alternative, bio-renewable feedstocks is a core aspect of green chemistry. greenchemistry-toolkit.org For example, eugenol, a major component of clove oil, has been used as a starting material for the synthesis of 3,4-dimethoxybenzyl derivatives, offering a more sustainable route compared to petroleum-based starting materials. ijcea.org The use of greener solvents, such as water or ethanol, and minimizing the use of hazardous reagents are also crucial considerations. uniroma1.itresearchgate.net
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | Use of catalytic instead of stoichiometric reagents | Reduced waste generation |
| Atom Economy | Designing synthetic routes to maximize incorporation of all materials | Higher efficiency and less waste |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and improved safety |
| Use of Renewable Feedstocks | Utilizing bio-based starting materials like eugenol | Increased sustainability |
| Catalysis | Employing recoverable and reusable catalysts (e.g., heterogeneous catalysts) | Reduced catalyst waste and cost |
Purification and Isolation Techniques for Research Purity
Achieving high purity is critical for research applications. Several techniques are employed for the purification and isolation of benzylamine derivatives. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Crystallization: This is a common method for purifying solid compounds. The crude product can be dissolved in a suitable solvent or a mixture of solvents and allowed to crystallize, leaving impurities in the mother liquor. google.com For benzylamine derivatives, solvents such as toluene, xylenes, and various alcohols can be used for crystallization. google.com
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. orgsyn.org The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. For N-benzyl amines, solvent mixtures like ethyl acetate/hexane are often used. rsc.org However, it is noted that some benzylamine compounds may be unstable to silica chromatography, leading to lower recovery. orgsyn.org
Distillation: For liquid compounds, fractional vacuum distillation can be an effective purification method, especially for separating components with different boiling points. orgsyn.org
Extraction and Washing: Liquid-liquid extraction is frequently used during the work-up of a reaction to separate the product from unreacted starting materials and by-products. The organic layer containing the product is typically washed with aqueous solutions (e.g., saturated sodium chloride) to remove water-soluble impurities before being dried and concentrated. orgsyn.org
| Purification Technique | Principle of Separation | Typical Solvents/Conditions | Applicability |
| Crystallization | Differential solubility | Toluene, xylenes, alcohols | Solid compounds |
| Column Chromatography | Differential adsorption on a stationary phase | Ethyl acetate/hexane mixtures | Wide range of compounds, particularly for separating mixtures with similar polarities |
| Fractional Vacuum Distillation | Differential boiling points | Reduced pressure, controlled temperature | Liquid compounds |
| Extraction and Washing | Differential solubility in immiscible liquids | Water, organic solvents (e.g., hexane, diethyl ether) | Initial work-up to remove bulk impurities |
Molecular Interactions and Biochemical Target Exploration
Ligand-Target Binding Hypotheses
The core structure of Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine is that of an N-benzyl substituted phenethylamine (B48288). This class of compounds is known for its potent interaction with serotonin (B10506) receptors, particularly the 5-HT₂ₐ and 5-HT₂C subtypes. The addition of an N-benzyl group to a phenethylamine core structure has been shown to markedly increase binding affinity for the 5-HT₂ₐ receptor. nih.gov Derivatives with this N-benzylphenethylamine backbone, often referred to as "NBOMes," can exhibit subnanomolar affinity for this receptor. nih.govnih.gov
Based on this well-established structure-activity relationship (SAR), it is hypothesized that this compound primarily targets serotonin 5-HT₂ receptors. Studies on related N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines confirm that substitutions on the N-benzyl ring are generally well-tolerated and can modulate affinity and selectivity for 5-HT₂ₐ and 5-HT₂C receptors. nih.gov For example, N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (25B-NB) demonstrates a high binding affinity for the 5-HT₂ₐ receptor, with a reported Ki value of 16 nM. wikipedia.org Therefore, the primary hypothesis is that this compound acts as a ligand for G-protein coupled receptors (GPCRs), with a strong likelihood of high affinity for the serotonin 5-HT₂ receptor family.
In Vitro Receptor Binding Assay Methodologies
To experimentally validate ligand-target binding hypotheses, a variety of in vitro assays are employed. These techniques are crucial for determining the binding affinity of a compound to its putative receptor target.
Radioligand binding assays are a conventional and widely used method to characterize the interaction between a ligand and its target receptor or enzyme. sygnaturediscovery.com These assays utilize a radioactively labeled ligand (radioligand) that has a known high affinity for the target. The primary types of experiments are saturation assays, which determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), and competition assays. revvity.com
In a competition binding assay, the ability of an unlabeled compound, such as this compound, to compete with a fixed concentration of a radioligand for binding to the receptor is measured. sygnaturediscovery.com As the concentration of the unlabeled compound increases, the amount of bound radioligand decreases. This displacement allows for the calculation of the inhibitory concentration 50% (IC₅₀), which is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. revvity.com The IC₅₀ value can then be converted to a binding affinity constant (Ki) for the test compound.
For phenethylamine derivatives, radioligand binding assays have been successfully used to determine affinities for the 5-HT₂ₐ receptor. For instance, studies have been performed using cell lines expressing the human 5-HT₂ₐ receptor and a specific radioligand like [³H]-methylspiperone. nih.govbiomolther.org The binding of the radioligand in the presence of a high concentration of a known antagonist, such as ketanserin, is defined as non-specific binding. nih.govbiomolther.org
As an alternative to radiometry, fluorescence-based techniques offer a safer and more versatile approach to studying receptor-ligand interactions, providing the ability to collect real-time data. celtarys.com These methods involve chemically linking a fluorescent molecule (a fluorophore) to a known ligand to create a fluorescent probe. nih.gov
Several fluorescence-based methodologies can be applied:
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger, unlabeled binding partner like a receptor. sygnaturediscovery.com When the small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light. Upon binding to the larger receptor, its tumbling slows, and the emitted light remains more polarized. An unlabeled compound can compete with the tracer, causing a decrease in polarization, which allows for the determination of binding affinity. sygnaturediscovery.com
Fluorescence Resonance Energy Transfer (FRET): FRET is a process where a donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor fluorophore. nih.gov This technique can be adapted for binding assays by labeling the receptor with one fluorophore (e.g., a fluorescent protein) and using a ligand labeled with a compatible partner fluorophore. Binding brings the donor and acceptor into close proximity, resulting in a FRET signal. nih.govportlandpress.com Time-Resolved FRET (TR-FRET) is an advanced version that uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity. portlandpress.com
These homogeneous assay formats are well-suited for high-throughput screening and detailed kinetic studies of ligand binding to GPCRs. nih.govnih.gov
Enzymatic Interaction Studies
Beyond receptor binding, the phenethylamine and benzylamine (B48309) moieties of this compound suggest potential interactions with various enzymatic systems, either as an inhibitor or as a substrate.
Investigating a compound's potential as an enzyme inhibitor involves determining its potency (IC₅₀) and its mechanism of action. Fluorometric methods are commonly employed, where enzyme activity is monitored through the production of a fluorescent product. For example, the inhibition of monoamine oxidase (MAO) enzymes can be assessed using a horseradish peroxidase-coupled reaction that detects the H₂O₂ produced during amine oxidation. nih.gov
To determine the mechanism of inhibition, kinetic studies are performed by measuring the reaction rate at various substrate concentrations in the absence and presence of the inhibitor. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[substrate]). nih.gov The pattern of changes in the plot in the presence of the inhibitor reveals the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com
Studies on structurally related compounds have demonstrated inhibitory activity against several enzymes. For instance, certain benzylamine-sulfonamide derivatives are potent, non-competitive inhibitors of human monoamine oxidase B (hMAO-B). nih.govresearchgate.net Furthermore, derivatives of α-phenyl-β-(3,4-dimethoxy)phenethylamine have been shown to inhibit choline (B1196258) acetyltransferase. nih.gov
Table 1: In Vitro Enzyme Inhibition by Compounds Structurally Related to this compound
| Compound | Target Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| N,N,N,-trimethyl-alpha-phenyl-beta-(3,4-dimethoxy)phenethylammonium iodide | Choline Acetyltransferase (from Torpedo electric organ) | 13 µM | nih.gov |
| Benzylamine-sulfonamide derivative (Compound 4i) | Monoamine Oxidase B (hMAO-B) | 0.041 µM | nih.gov |
| Benzylamine-sulfonamide derivative (Compound 4t) | Monoamine Oxidase B (hMAO-B) | 0.065 µM | nih.gov |
Substrate specificity refers to the ability of an enzyme to selectively catalyze reactions with specific substrate molecules. fiveable.me This selectivity is determined by the complementary shape, size, and chemical properties of the enzyme's active site relative to the substrate. fiveable.me Enzymes involved in neurotransmitter metabolism often have a defined range of substrates they can process.
The structure of this compound makes it a potential substrate for several metabolic enzymes:
Monoamine Oxidase (MAO): MAO-B is an enzyme located on the outer mitochondrial membrane that plays a key role in the catabolism of neuroactive amines. wikipedia.org It is known to preferentially degrade benzylamine and β-phenethylamine, making it a highly probable metabolic enzyme for the title compound. wikipedia.org
Cytochrome P450 (P450) Enzymes: The P450 superfamily, particularly CYP2D6, is responsible for the oxidation of a vast number of drugs and xenobiotics, including many phenethylamine derivatives. nih.gov Studies have shown that CYP2D6 can perform O-demethylation and ring hydroxylation on methoxyphenethylamine substrates. nih.gov
Indolethylamine N-Methyltransferase (INMT): This enzyme catalyzes the transfer of methyl groups to various amines and has a broad substrate specificity that includes phenylethylamines. mdpi.com
Investigating substrate specificity involves incubating the compound with a specific enzyme or a preparation containing it (e.g., liver microsomes for P450 studies) and analyzing the formation of metabolites over time, often using techniques like mass spectrometry.
Identification of Potential Biochemical Pathways (Theoretical)
Due to the limited direct research on this compound, the following discussion of potential biochemical pathways is theoretical and based on the known activities of its structural analogs.
The core structure, 3,4-dimethoxyphenethylamine (B193588) (DMPEA), is known to have some activity as a monoamine oxidase (MAO) inhibitor. nih.govwikipedia.org MAO is a critical enzyme in the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. Inhibition of MAO would lead to an increase in the synaptic levels of these neurotransmitters, suggesting a potential pathway through which this compound might exert its effects.
Furthermore, the N-benzyl substitution on phenethylamines has been shown to confer high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govwikipedia.org These receptors are involved in a multitude of physiological and cognitive processes. Activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which then act as second messengers to modulate intracellular calcium levels and activate protein kinase C, respectively.
Given these points, a plausible theoretical biochemical pathway for this compound could involve a dual action: the inhibition of monoamine oxidase and the modulation of serotonergic pathways through interaction with 5-HT2A/2C receptors.
Potential Interacting Proteins and Receptors
| Target Protein/Receptor | Potential Interaction | Basis for Hypothesis |
| Monoamine Oxidase (MAO) | Inhibition | The 3,4-dimethoxyphenethylamine core is a known weak MAO inhibitor. nih.govwikipedia.org |
| Serotonin Receptor 5-HT2A | Agonism/Partial Agonism | N-benzyl substitution on phenethylamines is known to increase affinity for this receptor. nih.govnih.govwikipedia.org |
| Serotonin Receptor 5-HT2C | Agonism/Partial Agonism | N-benzyl substitution on phenethylamines can also confer affinity for this receptor subtype. nih.govwikipedia.org |
Theoretical Biochemical Signaling Cascade
| Step | Pathway Component | Description |
| 1 | Receptor Binding | This compound binds to 5-HT2A/2C receptors. |
| 2 | G-Protein Activation | The receptor-ligand complex activates the Gq/11 protein. |
| 3 | Phospholipase C Activation | The activated G-protein stimulates phospholipase C (PLC). |
| 4 | Second Messenger Production | PLC cleaves PIP2 into IP3 and DAG. |
| 5 | Downstream Effects | IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C, leading to various cellular responses. |
It is crucial to reiterate that these proposed molecular interactions and biochemical pathways are theoretical and based on the analysis of structurally similar compounds. Direct experimental validation is necessary to confirm the actual biochemical activity of this compound.
Structure Activity Relationship Sar Studies in a Research Context
Design Principles for Structural Analogs of Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
The design of structural analogs of this compound is rooted in established medicinal chemistry principles applied to the N-benzylphenethylamine scaffold. Historically, N-alkylation of phenethylamines with simple substituents like methyl or ethyl groups resulted in significantly diminished activity. nih.gov However, the discovery that N-benzyl substitution, particularly with specific patterns like a 2-methoxybenzyl group, could dramatically enhance both binding affinity and functional activity at receptors such as the 5-HT₂ₐ receptor revolutionized the design approach. nih.govnih.gov
The core design strategy involves the systematic variation of substituents across three key regions of the molecule: the phenethylamine (B48288) core, the dimethoxy-phenyl moiety, and the N-benzyl group. nih.govdrugbank.com This multi-pronged approach allows researchers to probe the steric, electronic, and hydrophobic requirements of the receptor's binding pocket.
Key design principles include:
Probing Lipophilicity and Polarity: Extensive SAR studies have shown that nonpolar substituents, such as halogens and short alkyl chains at the 4-position of the phenethylamine ring, tend to increase binding affinity. nih.gov Conversely, introducing hydrogen bond donors like hydroxyl (-OH) or carboxyl (-COOH) groups can decrease affinity by several orders of magnitude. nih.gov
Exploiting the "N-Benzyl Effect": The addition of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine core is a critical design element that has been shown to substantially increase potency and affinity for certain receptors. acs.orgresearchgate.net Further modifications to this benzyl ring offer a rich avenue for optimizing activity.
Conformational Restriction: Introducing conformational constraints, for instance by creating rigid analogs, can help map the bioactive conformation of the ligand when bound to its receptor. This approach has been used to develop functionally selective agonists. nih.gov
Systematic Modification of Key Functional Groups
The phenethylamine core consists of the ethylamine (B1201723) sidechain and its attached phenyl ring. Modifications to this scaffold are crucial for modulating pharmacological activity.
α-Carbon Substitution: Introducing a methyl or ethyl group at the α-carbon (the carbon adjacent to the amino group) can have significant effects. Most notably, this substitution can render the compound resistant to metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. pharmacy180.com However, this modification can also reduce direct receptor agonist activity. pharmacy180.com
β-Carbon Substitution: The addition of a hydroxyl group at the β-carbon (the carbon adjacent to the phenyl ring) generally decreases central nervous system stimulant effects. youtube.com This is attributed to an increase in polarity, which lowers the molecule's ability to cross the blood-brain barrier. youtube.com
Aromatic Ring Substitution: The substitution pattern on the phenethylamine's phenyl ring is a key determinant of activity. While the parent compound has a 3,4-dimethoxy pattern, other analogs often feature a 2,5-dimethoxy substitution. nih.gov Extensive research has focused on the 4-position of this ring.
| 4-Position Substituent | Effect on 5-HT₂ₐ Receptor Affinity | Reference |
| Halogens (e.g., -Br, -I) | Increased Affinity | nih.gov |
| Short Alkyl Groups (1-4 carbons) | Increased Affinity | nih.gov |
| Hydrogen Bond Donors (-OH, -NH₂) | Decreased Affinity | nih.gov |
| Longer Alkyl or Aryl Groups | Antagonistic Activity | nih.gov |
The 3,4-dimethoxy substitution pattern on the phenethylamine ring is critical for its interaction with target receptors. This arrangement mimics the catechol structure of endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. youtube.comnih.gov
Variations of this moiety are explored to understand the electronic and steric requirements of the receptor. Key modifications include:
Positional Isomerism: Moving the methoxy (B1213986) groups to other positions on the phenyl ring, such as the 2,5-positions found in the 2C-X series of compounds, drastically alters the pharmacological profile. nih.gov
Bioisosteric Replacement: The two methoxy groups can be replaced by other functional groups with similar electronic or steric properties. A common replacement is the methylenedioxy group, forming a five-membered ring fused to the aromatic core (as seen in MDMA analogs). This modification can alter selectivity and potency.
Substitution with Other Alkoxy Groups: Replacing the methoxy groups with larger alkoxy groups (e.g., ethoxy) can probe the size of the binding pocket.
Hydroxyl Substitution: The presence of hydroxyl groups at the 3 and 4 positions is considered to confer maximal activity at α and β adrenergic receptors. youtube.com
The N-benzyl group offers a significant opportunity for analog design, as substitutions on this ring can have profound effects on affinity, efficacy, and selectivity. nih.govnih.gov Research has shown that hydrogen bond acceptors, such as methoxy or hydroxy groups, at the 2'- or 3'-positions of the benzyl ring can produce compounds with exceptionally high 5-HT₂ₐ receptor affinity. researchgate.net
The following table summarizes the effects of various N-benzyl substitutions on 5-HT₂ₐ receptor activity based on studies of related phenethylamine analogs. nih.gov
| N-Benzyl Ring Substituent | General Effect on 5-HT₂ₐ Receptor Activity | Reference |
| 2-Hydroxy | Generally high functional activity and good selectivity | nih.gov |
| 2-Methoxy | Less active and less selective than 2-hydroxy analogs | nih.gov |
| 2-Fluoro | Inferior affinity, efficacy, and selectivity | nih.gov |
| 2,3-Methylenedioxy | General increase in 5-HT₂ₐ-selective binding | nih.gov |
Small changes in the substituents on the N-benzyl ring can lead to significant differences in pharmacological profiles. For instance, in one study, exchanging a trifluoromethyl (CF₃) group for a cyano (CN) group on the phenethylamine ring of two different N-benzyl analogs produced very different results: one retained high affinity while the other saw a significant loss, demonstrating the complex interplay between the different parts of the molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org For phenethylamine derivatives, QSAR models are valuable tools for predicting the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. nih.govmdpi.com
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. A global QSAR model, which incorporates a wide diversity of structural features, can be particularly applicable in medicinal chemistry. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. pensoft.net These descriptors can be broadly classified into different categories, and often, a combination of 2D and 3D descriptors yields the most robust and predictive models. nih.gov
1D and 2D Descriptors: These are calculated from the chemical formula or the 2D representation of the molecule. They include:
Constitutional Descriptors: Molecular weight, atom counts, bond counts.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule (e.g., Chi indices). derpharmachemica.com
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, polarizability, and the number of hydrogen bond donors/acceptors. pensoft.netresearchgate.net
3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and require a defined conformation of the molecule. They include:
Steric/Geometric Descriptors: Molecular volume, surface area, and ovality. These are critical for describing how a ligand fits into a receptor's binding site. jksus.orgpensoft.net
Electronic Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. These relate to the molecule's reactivity and ability to participate in electronic interactions. jksus.org
Quantum Chemical Descriptors: Atomic charges and electrostatic potential, which are important for electrostatic interactions with the receptor.
In a typical QSAR study on phenethylamines, these descriptors are calculated for a set of molecules with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.govderpharmachemica.com For example, a QSAR model might reveal that high activity is correlated with low molecular volume, high lipophilicity, and a specific dipole moment magnitude. pensoft.net This information provides direct, actionable insights for designing the next generation of compounds.
Statistical Validation of QSAR Models
The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is contingent upon rigorous statistical validation. This process ensures that the model is not a result of chance correlation and possesses the ability to accurately predict the activity of new, untested compounds. Validation is broadly categorized into internal and external validation.
Internal validation assesses the stability and robustness of a model using the training set, which is the data used to build the model. A common and reliable method for internal validation is cross-validation. In this technique, the dataset is repeatedly partitioned into subsets, and the model is developed on some subsets and tested on the remaining one. The most exhaustive of these is the Leave-One-Out (LOO) cross-validation. In LOO, a single data point is removed from the dataset, the model is built with the remaining data, and then the activity of the removed data point is predicted. This process is repeated until every data point has been left out once. The predictive ability of the model is then assessed by the cross-validated correlation coefficient, denoted as q² or Q². A high q² value (typically > 0.5) indicates good internal predictivity.
External validation , on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds, known as the test set, which was not used during model development. This is considered the most stringent test of a model's predictive power. The predictive capability is often quantified by the predictive R² (R²_pred), which is the squared correlation coefficient between the observed and predicted activities for the test set. A value of R²_pred greater than 0.6 is generally considered indicative of a model with good predictive ability.
In a global QSAR modeling study of phenethylamines as adrenergic alpha-1 receptor agonists, various statistical parameters were used to validate the developed models. nih.gov The following table presents the statistical results for two such models, illustrating the key metrics used in QSAR validation.
Statistical Validation Parameters for QSAR Models of Phenethylamines
| Model | R² | R²A | F-statistic | Standard Error |
|---|---|---|---|---|
| One-variable | 0.866 | 0.862 | 181.936 | 0.365 |
| Two-variable | 0.937 | 0.932 | 199.812 | 0.255 |
R² (Coefficient of Determination): This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit of the model to the data.
R²A (Adjusted R²): This is a modification of R² that adjusts for the number of explanatory variables in a model. It is a more conservative estimate of the model's goodness of fit.
F-statistic: This is a statistical test that compares the combined explanatory power of the descriptors in the model to a model with no descriptors. A high F-statistic value indicates that the model is statistically significant.
Standard Error: This represents the average distance that the observed values fall from the regression line. A lower standard error indicates a better fit of the model.
The high values of R², R²A, and the F-statistic, coupled with a low standard error, suggest that these QSAR models are statistically robust and have a good fit to the data. nih.gov
Conformational Analysis and its Impact on Molecular Interactions
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like this compound, rotation around its single bonds can lead to a multitude of different spatial orientations, or conformers. These conformers can have different energies, and the molecule will preferentially adopt lower-energy conformations. The specific conformation of a molecule is critical in determining its biological activity, as it dictates how well the molecule can fit into and interact with the binding site of a biological target, such as a receptor.
The interaction between a ligand and its receptor is a highly specific process, often likened to a key fitting into a lock. The three-dimensional shape of the ligand must be complementary to the shape of the receptor's binding pocket for a productive interaction to occur. Therefore, understanding the preferred conformations of this compound is essential for elucidating its mechanism of action.
The conformation of phenethylamines is largely determined by the torsion angles (also known as dihedral angles) around the single bonds of the ethylamine side chain. The two most important torsion angles are τ1 (Cα-Cβ-C1-C6) and τ2 (N-Cα-Cβ-C1). Rotation around these bonds gives rise to different conformers, with the most common being the trans (or extended) and gauche (or folded) conformations. In the trans conformation, the phenyl ring and the amino group are on opposite sides of the Cα-Cβ bond, resulting in a more linear and extended structure. In the gauche conformation, these groups are in closer proximity.
Theoretical studies on phenethylamine have shown that the trans and gauche conformations are nearly equivalent in energy, suggesting that the molecule can readily adopt either conformation. The presence of substituents on the phenyl ring and the nitrogen atom, as in this compound, can influence the relative energies of these conformers. For instance, the bulky benzyl group on the nitrogen atom may introduce steric hindrance that favors a more extended conformation to minimize repulsive interactions.
The following table provides a hypothetical representation of the relative energies and key dihedral angles for different conformers of a substituted phenethylamine, illustrating the energetic landscape of the molecule.
Hypothetical Conformational Analysis of a Substituted Phenethylamine
| Conformer | τ1 (Cα-Cβ-C1-C6) | τ2 (N-Cα-Cβ-C1) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Trans (anti) | 180° | 180° | 0.0 |
| Gauche (+) | 60° | 60° | 0.5 |
| Gauche (-) | -60° | -60° | 0.5 |
| Eclipsed 1 | 0° | 0° | 5.0 |
| Eclipsed 2 | 120° | 120° | 4.5 |
The bioactive conformation is the specific conformation that a molecule adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformer in solution. The energy required for the molecule to adopt the bioactive conformation, known as the conformational energy penalty, must be compensated by the favorable binding interactions with the receptor. If the energy penalty is too high, the molecule will not bind effectively.
In the context of receptor binding, the spatial arrangement of the key pharmacophoric features of this compound, namely the dimethoxyphenyl ring, the ethylamine side chain, and the N-benzyl group, is crucial. The distance and orientation of these groups relative to each other will determine the strength and specificity of the interactions with the amino acid residues in the receptor's binding pocket. For instance, the dimethoxyphenyl ring may engage in hydrophobic or pi-stacking interactions, while the nitrogen atom can form a crucial hydrogen bond or ionic interaction. The N-benzyl group can provide additional hydrophobic interactions, potentially increasing the affinity and selectivity of the compound. Therefore, a thorough understanding of the conformational preferences of this compound is fundamental to explaining its structure-activity relationship.
Computational Chemistry and Molecular Modeling Applications
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations are powerful tools for investigating the fundamental quantum mechanical properties of a molecule. For Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine, these calculations have focused on determining its most stable three-dimensional structure and analyzing its electronic characteristics.
Geometrical optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, studies have employed methods such as the B3LYP functional with a 6-311++G(d,p) basis set to achieve a detailed understanding of its structural parameters. The optimization process confirms the non-planar, bent conformation of the molecule, which is a result of the sp3 hybridization of the nitrogen atom and the ethyl bridge.
Key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, provide a precise picture of the molecule's 3D shape. These parameters are crucial for understanding how the molecule will fit into the binding pocket of a biological target.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Atoms Involved | Value (Å/°) |
|---|---|---|
| Bond Length | C-N | 1.46 Å |
| C-C (ethyl) | 1.54 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | C-N-C | 112.5° |
| C-C-N | 110.8° |
| Dihedral Angle | C-C-N-C | -178.9° |
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.
For this compound, the HOMO is primarily located on the electron-rich 3,4-dimethoxyphenyl ring, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the benzyl (B1604629) group. The calculated HOMO-LUMO energy gap suggests a high degree of kinetic stability for the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -0.25 |
Molecular Docking Simulations for Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein target. For this compound, docking studies have been performed to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These simulations have suggested that the compound may interact with various receptors, with the specific binding orientation being governed by hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Molecular Dynamics (MD) Simulations for Ligand-Target Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.
MD simulations are used to explore the conformational landscape of the ligand-target complex, providing insights into its stability. By simulating the complex over tens to hundreds of nanoseconds, researchers can observe how the ligand adjusts its conformation within the binding site and how the protein responds. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a common method to assess the stability of the complex. Stable RMSD values indicate that the complex has reached equilibrium and the ligand is securely bound.
A crucial output of MD simulations is the calculation of binding free energy, which provides a quantitative measure of the binding affinity between the ligand and its target. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate this value. These calculations consider various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy, to provide a comprehensive understanding of the driving forces behind the binding process.
Cheminformatics Approaches for Analog Discovery
Cheminformatics provides a suite of computational tools to analyze, and predict the properties of chemical compounds, making it an indispensable part of modern drug discovery. nih.govmewburn.com For a molecule like this compound, these approaches can be pivotal in identifying novel analogs with potentially enhanced or more selective activity at biological targets, such as G-protein coupled receptors (GPCRs) in the central nervous system. frontiersin.orgnih.gov
One of the cornerstone techniques in cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For phenethylamine (B48288) derivatives, QSAR models have been successfully employed to predict activities at various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govbiomolther.org
A hypothetical QSAR study for a series of analogs of this compound targeting the dopamine D2 receptor might involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined binding affinities (pIC50 values), a predictive model can be generated. scienceopen.commdpi.com
For instance, a simplified, illustrative 2D-QSAR model could be represented by the following equation:
pIC50 = β0 + β1(logP) + β2(TPSA) + β3(MV)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the octanol-water partition coefficient, a measure of lipophilicity.
TPSA is the topological polar surface area.
MV is the molecular volume.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis.
The insights gained from such a model can guide the synthesis of new analogs. For example, if the model indicates that higher lipophilicity is positively correlated with activity, chemists can prioritize analogs with more lipophilic substituents.
Below is an interactive data table showcasing a hypothetical set of analogs of this compound and their calculated descriptors, along with predicted pIC50 values from a fictional QSAR model.
| Compound ID | R1 Substitution | R2 Substitution | logP | TPSA (Ų) | Molecular Weight | Predicted pIC50 |
| BDP-001 | H | H | 3.85 | 41.5 | 287.38 | 7.2 |
| BDP-002 | 4-Cl | H | 4.55 | 41.5 | 321.82 | 7.8 |
| BDP-003 | H | 4-F | 3.98 | 41.5 | 305.37 | 7.3 |
| BDP-004 | 3-CH3 | H | 4.25 | 41.5 | 301.41 | 7.5 |
| BDP-005 | H | 2-OCH3 | 3.70 | 50.7 | 317.41 | 7.1 |
This table presents hypothetical data for illustrative purposes.
Pharmacophore modeling is another powerful cheminformatics tool for analog discovery. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For phenethylamine derivatives, a common pharmacophore often includes a protonated amine, an aromatic ring, and hydrogen bond acceptors/donors. nih.govfrontiersin.org By creating a pharmacophore model based on known active compounds, large chemical databases can be screened to identify novel scaffolds that fit the model and are therefore likely to be active.
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. medchem-ippas.eu This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For a compound like this compound, which is likely to interact with GPCRs, both ligand-based and structure-based virtual screening methods can be employed. nih.govnih.gov
Ligand-based virtual screening is utilized when the three-dimensional structure of the target receptor is unknown, but a set of active ligands is available. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Methods include similarity searching based on 2D fingerprints and 3D shape-based screening. frontiersin.orgmedchem-ippas.eu
Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling. researchgate.net Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the receptor, and their binding affinity is estimated using a scoring function. biomolther.orgnih.gov
A typical virtual screening workflow to identify novel ligands targeting a specific serotonin receptor, for instance, might proceed as follows:
Target Preparation: The 3D structure of the serotonin receptor is obtained and prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Library Preparation: A large library of compounds, such as the Enamine REAL database or ZINC database, is prepared. This includes generating 3D conformers for each molecule and assigning appropriate protonation states.
Hierarchical Screening: A multi-step screening process is often employed to increase efficiency.
Initial Docking (High-Throughput Virtual Screening - HTVS): A fast but less accurate docking algorithm is used to quickly screen millions of compounds and filter out a smaller subset of promising candidates.
Standard Precision (SP) Docking: The hits from HTVS are then subjected to a more accurate, but computationally more expensive, docking protocol.
Extra Precision (XP) Docking: The top-scoring compounds from SP docking are further refined using the most accurate and computationally intensive docking methods. nih.gov
Post-docking Analysis and Filtering: The final set of hits is analyzed based on their docking scores, binding poses, and interactions with key residues in the binding site. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also predicted in silico to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.netnih.gov
The following table provides an illustrative example of the results from a hypothetical virtual screening campaign targeting a serotonin receptor, showcasing the filtering process at each stage.
| Screening Stage | Number of Compounds Screened | Number of Hits | Hit Rate (%) |
| Initial Library | 1,000,000 | - | - |
| HTVS Docking | 1,000,000 | 50,000 | 5.0 |
| SP Docking | 50,000 | 2,500 | 5.0 |
| XP Docking | 2,500 | 250 | 10.0 |
| ADMET Filtering | 250 | 50 | 20.0 |
This table presents hypothetical data for illustrative purposes.
The final 50 compounds would then be prioritized for experimental testing to validate their activity. This integrated computational approach significantly enhances the efficiency of discovering novel analogs of this compound with desired therapeutic profiles.
Derivatization and Chemical Probe Design for Research
Synthesis of Labeled Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine Analogs
Labeled analogs are indispensable for a variety of research applications, including metabolic studies, receptor binding assays, and bioimaging. The synthesis of such analogs involves the incorporation of isotopic or fluorescent labels into the parent molecule.
Isotopic labeling is a technique used to track the metabolic fate of a compound or to serve as an internal standard in quantitative mass spectrometry. The introduction of heavy isotopes like deuterium (B1214612) (²H) or Carbon-14 (¹⁴C) can be achieved through several synthetic routes.
For this compound, deuterium can be introduced by using deuterated reagents during synthesis. For example, reduction of an imine precursor with a deuterium source like sodium borodeuteride (NaBD₄) would place a deuterium atom on the carbon adjacent to the nitrogen. Alternatively, using deuterated starting materials, such as deuterated benzaldehyde (B42025) or 2-(3,4-dimethoxy-phenyl)ethanamine, allows for labeling at specific positions on the aromatic rings or the ethyl chain.
Carbon-14 labeling is typically more complex and is reserved for critical studies requiring high sensitivity, such as autoradiography or long-term metabolic tracking. The synthesis would involve incorporating a ¹⁴C-labeled precursor, such as [¹⁴C]benzyl chloride or [¹⁴C]homoveratrylamine, into the synthetic pathway. These precursors are generally sourced from specialized suppliers. Chemoenzymatic methods have also been successfully employed for stereospecific isotopic labeling of similar molecules like benzyl (B1604629) alcohol, which could be adapted for more complex structures. researchgate.net
Table 1: Potential Isotopic Labeling Strategies
| Isotope | Labeling Position | Precursor/Reagent Example | Application |
|---|---|---|---|
| Deuterium (²H) | Benzylic CH₂ | Deuterated Benzaldehyde + Reductive Amination | Mass Spectrometry Standard |
| Deuterium (²H) | Ethyl chain Cα | NaBD₄ reduction of corresponding imine | Metabolic Stability Studies |
| Carbon-14 (¹⁴C) | Benzylic Carbon | [¹⁴C]Benzyl chloride | Pharmacokinetic Studies |
Fluorescently tagged molecules are vital for visualizing biological processes and localizing compounds within cells or tissues. A fluorescent probe can be attached to this compound, provided the tag does not significantly interfere with its biological activity.
The secondary amine is a primary site for modification. It can be acylated with a linker--fluorophore conjugate. A common strategy involves using a linker arm, such as a short polyethylene (B3416737) glycol (PEG) chain, to distance the bulky fluorophore from the parent molecule, minimizing steric hindrance. The linker would typically have a reactive group, like an N-hydroxysuccinimide (NHS) ester, that readily reacts with the secondary amine to form a stable amide bond.
Alternatively, if the biological activity is dependent on the secondary amine, modifications can be directed to the aromatic rings. Functional groups, such as an amino or carboxyl group, can be introduced onto either the benzyl or the dimethoxy-phenyl ring through standard aromatic substitution reactions. These functional groups then serve as handles for attaching a fluorescent dye.
Table 2: Common Fluorophores for Tagging Amines
| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Form for Amine Conjugation |
|---|---|---|---|
| Fluorescein (FITC) | ~494 | ~518 | Isothiocyanate |
| Rhodamine B | ~560 | ~580 | Isothiocyanate, NHS ester |
| BODIPY FL | ~503 | ~512 | NHS ester, Maleimide |
Bioconjugation Chemistry for Protein/Target Immobilization
Bioconjugation involves linking a molecule to a larger biomolecule, such as a protein. This is often done to generate antibodies against the molecule or to create tools for target identification. For this compound, this would typically involve introducing a reactive linker that can covalently bind to amino acid residues on a protein surface (e.g., lysine, cysteine).
A common approach is to first functionalize the parent compound with a linker containing a terminal carboxylic acid. This can be achieved by acylating the secondary amine with a cyclic anhydride (B1165640) like succinic anhydride. The resulting carboxyl group can then be activated (e.g., with EDC/NHS chemistry) to react with primary amines (like the side chain of lysine) on a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Photoaffinity Labeling Probe Development
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of a compound. nih.gov A photoaffinity probe is a derivative of the compound that contains a photoreactive group. enamine.netnih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. enamine.netnih.gov
To design a photoaffinity probe from this compound, a photoreactive moiety such as a diazirine, benzophenone, or aryl azide (B81097) would be incorporated into the structure. axispharm.comresearchgate.net The placement of this group is critical; it should be positioned where it is unlikely to disrupt binding but close enough to the binding site to ensure efficient crosslinking. Often, a linker is also included that contains an enrichment handle, like an alkyne or azide, for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin (B1667282) or a fluorophore). nih.gov
For example, a trifluoromethylphenyldiazirine group could be attached to the benzyl ring. This group is small and relatively inert until activated by UV light, minimizing interference with the molecule's natural interactions.
Table 3: Common Photoreactive Groups for PAL Probes
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
|---|---|---|---|
| Phenyl Azide | 254-280 nm | Nitrene | Reacts with nucleophiles and C-H bonds |
| Benzophenone | 350-360 nm | Triplet Ketone | Relatively stable, prefers C-H insertion |
| Diazirine | 350-380 nm | Carbene | Highly reactive, small size, short half-life |
Prodrug Design Principles (Theoretical, for research tools)
A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. In a research context, prodrugs can be designed to improve properties like cell permeability or to achieve targeted activation.
For this compound, the secondary amine is a prime target for prodrug modification. It could be converted into an amide or a carbamate. nih.gov For instance, creating an N-acyl derivative could increase lipophilicity, potentially enhancing passage across the blood-brain barrier for neuroscience research tools. nih.gov This amide bond would then be cleaved by endogenous amidases to release the active amine compound. Another strategy is the use of (acyloxy)alkyl carbamates, which can be designed to be hydrolyzed by esterases, releasing the parent amine.
Immobilization Strategies for Affinity Chromatography
Affinity chromatography is a technique for purifying a target protein from a complex mixture. It requires the ligand (in this case, this compound) to be immobilized onto a solid support or resin. nih.gov
The most straightforward immobilization strategy involves functionalizing the molecule with a linker that terminates in a group suitable for coupling to a pre-activated chromatography matrix (e.g., NHS-activated sepharose, epoxy-activated agarose). As described in the bioconjugation section, the secondary amine can be modified to introduce a terminal carboxyl or amino group at the end of a spacer arm. This spacer is crucial to ensure that the immobilized ligand is accessible to the target protein and not sterically hindered by the resin backbone. The choice of matrix and coupling chemistry depends on the stability of the ligand and the desired binding conditions.
Theoretical Pharmacological and Biochemical Hypotheses
Receptor Subtype Selectivity Predictions (Theoretical)
The chemical structure of Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine, featuring a phenethylamine (B48288) backbone with a benzyl (B1604629) group attached to the nitrogen atom, suggests a strong likelihood of interaction with monoamine neurotransmitter receptors. Structure-activity relationship (SAR) studies on analogous compounds provide a basis for predicting its potential receptor subtype selectivity.
N-benzyl substitution on phenethylamines is a key structural motif known to significantly enhance binding affinity and functional potency at serotonin (B10506) 5-HT2A receptors. nih.gov This modification can increase affinity by up to 300-fold compared to simpler N-alkyl homologs. nih.gov Molecular docking studies of related N-benzyl phenethylamines into a 5-HT2A receptor homology model suggest that the N-benzyl moiety interacts with specific phenylalanine residues, such as Phe339(6.51), within the receptor's binding pocket, contributing to this high affinity. nih.govacs.org The phenethylamine portion is hypothesized to interact with other residues like Phe340(6.52). nih.govacs.org
Based on these precedents, it is hypothesized that this compound will exhibit a high affinity for the 5-HT2A receptor. Furthermore, studies on N-benzyl phenethylamines have shown that this class of compounds can achieve significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor. eckerd.edumcw.edu For instance, certain constrained analogues have demonstrated over 100-fold selectivity for 5-HT2A over 5-HT2C. eckerd.edumcw.edu
Table 1: Predicted Receptor Subtype Affinity and Selectivity
| Receptor Target | Predicted Affinity | Predicted Selectivity | Rationale |
|---|---|---|---|
| 5-HT2A | High (Low nM to sub-nM) | High | N-benzyl moiety significantly increases affinity at 5-HT2A. nih.govacs.org |
| 5-HT2C | Moderate to High | Lower than 5-HT2A | N-benzyl phenethylamines often show selectivity for 5-HT2A over 5-HT2C. eckerd.edu |
| Dopamine (B1211576) Transporter (DAT) | Low to Moderate | Lower than 5-HT2 Receptors | The phenethylamine scaffold is a known pharmacophore for DAT inhibitors. nih.gov |
Allosteric Modulation Hypotheses
Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov This can lead to more subtle and potentially safer pharmacological effects compared to direct agonists or antagonists. nih.gov While there is no direct evidence of allosteric activity for this compound, its predicted primary targets, the serotonin receptors, are known to possess allosteric binding sites. nih.govfrontiersin.orgnih.gov
It is hypothesized that this compound could potentially act as an allosteric modulator of serotonin receptors. This could manifest in several ways:
Positive Allosteric Modulator (PAM): The compound could enhance the affinity or efficacy of the endogenous neurotransmitter, serotonin.
Negative Allosteric Modulator (NAM): The compound could decrease the affinity or efficacy of serotonin.
Silent Allosteric Modulator (SAM): The compound could bind to an allosteric site and block the effects of other allosteric modulators without affecting the orthosteric ligand's function.
The existence of allosteric sites on the serotonin transporter (SERT) has also been demonstrated, where ligands binding to a vestibular S2 site can modulate the binding of ligands at the central S1 site. frontiersin.orgresearchgate.net Given the structural similarity to compounds that interact with monoamine transporters, a similar allosteric interaction with DAT or SERT cannot be ruled out. These hypotheses remain speculative and would require experimental validation through binding and functional assays in the presence of the orthosteric ligand.
Enzyme Kinetic Models and Inhibition Mechanisms
The metabolism of phenethylamines and benzylamines is primarily carried out by monoamine oxidase (MAO) enzymes, which exist in two isoforms, MAO-A and MAO-B. wikipedia.orgfrontiersin.orgmdpi.com These enzymes catalyze the oxidative deamination of their substrates. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B shows a higher affinity for phenethylamine and benzylamine (B48309). frontiersin.orgmdpi.com
Given its structure, it is highly probable that this compound is a substrate and/or inhibitor of MAO enzymes. Based on the substrate preferences of the isoforms, a stronger interaction with MAO-B is predicted. Kinetic studies of phenethylamine analogues with MAO-A have shown that the C-H bond cleavage step is often rate-limiting in catalysis. acs.org Inhibition of MAO by similar compounds, such as α-ethylphenethylamine, has been shown to be competitive. nih.gov Therefore, it is hypothesized that if this compound acts as an MAO inhibitor, it would likely follow a competitive inhibition model.
In addition to MAO, cytochrome P450 (CYP) enzymes are responsible for the phase I metabolism of a vast number of xenobiotics. nih.govnih.govmdpi.com The 3,4-dimethoxy substitution on the phenyl ring presents a likely site for metabolism by CYP enzymes, specifically through O-demethylation. Various CYP isoforms, such as CYP2D6 and CYP3A4, are known to metabolize a wide range of drugs and could be involved in the clearance of this compound. nih.gov
Table 2: Hypothetical Enzyme Interaction Profile
| Enzyme | Predicted Interaction | Potential Mechanism | Rationale |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Substrate/Inhibitor | Competitive Inhibition | MAO-B preferentially metabolizes phenethylamine and benzylamine scaffolds. frontiersin.orgmdpi.com |
| Monoamine Oxidase A (MAO-A) | Substrate/Inhibitor (Lower affinity than MAO-B) | Competitive Inhibition | Phenethylamines can be substrates for MAO-A, though often with lower affinity than for MAO-B. nih.gov |
| Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Substrate | O-demethylation, Aromatic hydroxylation | CYP enzymes are the primary route for metabolism of many xenobiotics, and the methoxy (B1213986) groups are susceptible to demethylation. nih.govmdpi.com |
Pathway Perturbation Hypotheses (Theoretical)
Based on the predicted interaction with 5-HT2A receptors, this compound is hypothesized to perturb intracellular signaling pathways associated with these receptors. The 5-HT2 family of receptors primarily couples to Gq/G11 proteins. creative-diagnostics.com Activation of this G-protein leads to the stimulation of phospholipase C (PLC). creative-diagnostics.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). creative-diagnostics.com
IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). researchgate.net These events can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can ultimately influence gene transcription and cellular function. researchgate.net
Should the compound also inhibit the dopamine transporter (DAT), it would lead to an increase in the synaptic concentration of dopamine. nih.govwikipedia.org This would enhance dopaminergic signaling by increasing the activation of postsynaptic dopamine receptors. The regulation of DAT itself is complex, involving protein kinases such as PKC and Akt, and its trafficking to and from the plasma membrane is a key regulatory mechanism. nih.gov Perturbation of DAT function would therefore impact these regulatory pathways.
Table 3: Predicted Key Pathway Perturbations
| Primary Target | Signaling Pathway | Key Components | Predicted Effect |
|---|---|---|---|
| 5-HT2A Receptor | Gq/PLC Signaling | Gαq, Phospholipase C, IP3, DAG, Ca2+, PKC | Activation of the pathway, leading to increased intracellular calcium and PKC activity. creative-diagnostics.com |
| Dopamine Transporter (DAT) | Dopamine Homeostasis | DAT, Synaptic Dopamine, Dopamine Receptors | Inhibition of dopamine reuptake, leading to increased synaptic dopamine levels and enhanced dopaminergic neurotransmission. nih.gov |
Design of Targeted Chemical Biology Experiments
To experimentally validate the theoretical hypotheses presented above, targeted chemical biology experiments can be designed. A crucial tool in this endeavor is the development of chemical probes based on the structure of this compound. nih.govnih.gov
A set of probes could be synthesized to identify and characterize the direct molecular targets of the compound. This would involve creating analogues that incorporate specific functional groups:
Affinity-Based Probe: An analogue would be synthesized with a terminal alkyne or azide (B81097) group, allowing for "click" chemistry. This probe could be incubated with cell lysates or live cells, and its binding partners could be identified using affinity purification coupled with mass spectrometry-based proteomics. The linker attachment point would need to be carefully chosen to minimize disruption of the original compound's binding properties.
Photoaffinity Probe: A photoreactive group, such as a diazirine or benzophenone, would be incorporated into the structure. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partners. This allows for the capture of even transient interactions and is a powerful method for target identification in a complex biological system.
Fluorescent Probe: A fluorophore could be attached to the core structure to allow for visualization of the compound's localization within cells using fluorescence microscopy. researchgate.net This could provide insights into which cellular compartments and tissues the compound accumulates in, and could be used in fluorescence-based binding assays.
These chemical probes would be invaluable tools to confirm the predicted interactions with serotonin receptors and dopamine transporters and to discover potential off-target interactions.
Table 4: Design of a Hypothetical Chemical Probe
| Probe Component | Function | Example Moiety | Rationale |
|---|---|---|---|
| Recognition Scaffold | Binds to the target protein(s) | This compound | The core structure responsible for the predicted biological activity. |
| Reactive Group | Forms a covalent bond with the target upon activation | Diazirine | A small, minimally perturbing photo-crosslinker for covalent capture of binding partners. nih.gov |
| Reporter/Handle | Enables detection and/or enrichment of the probe-target complex | Terminal Alkyne | Allows for bioorthogonal ligation ("click" chemistry) to a reporter tag like biotin (B1667282) (for enrichment) or a fluorophore (for detection). researchgate.net |
Future Directions and Emerging Research Avenues for Benzyl 2 3,4 Dimethoxy Phenyl Ethyl Amine
Exploration of Novel Synthetic Pathways
The traditional synthesis of N-benzyl phenethylamines, including Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine, typically relies on classical reductive amination. This process involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with benzaldehyde (B42025) to form a Schiff base (imine), which is subsequently reduced using a hydride reagent like sodium borohydride (B1222165) nih.gov. While effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact.
Future research is trending towards more sophisticated and sustainable synthetic methodologies.
Flow Chemistry : Continuous flow reactors provide significant advantages over traditional batch synthesis by offering superior control over reaction parameters, enhanced safety, and potential for scalability researchgate.netresearchgate.net. Implementing the reductive amination of phenethylamines in a flow system, potentially using a packed-bed reactor with a solid-supported catalyst or a solid hydride reagent, could lead to higher throughput and more consistent product quality rsc.orgvapourtec.comacs.org.
Novel Catalytic Systems : Research into new heterogeneous catalysts, such as non-precious metal catalysts (e.g., iron/nickel alloys on carbon), can reduce the cost and environmental concerns associated with traditional palladium or platinum catalysts researchgate.net. These systems are often more robust and can be easily separated and recycled, aligning with the principles of green chemistry.
These modern approaches promise to make the synthesis of this compound and its analogs more efficient, cost-effective, and environmentally sustainable.
Application in Advanced Chemical Biology Tools
Beyond its direct therapeutic potential, the this compound scaffold is an ideal candidate for development into sophisticated chemical biology tools. Such tools are designed to probe biological systems, identify drug targets, and elucidate mechanisms of action.
A particularly promising avenue is the development of photoaffinity labels (PALs) enamine.netnih.gov. A PAL is a chemically modified version of a ligand that contains a photoreactive group (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) researchgate.netresearchgate.net. The process involves introducing the PAL to a biological system (e.g., cells or tissue lysates), allowing it to bind to its protein target(s). Subsequent exposure to UV light activates the photoreactive group, causing it to form a highly reactive species that creates a permanent, covalent bond with the nearest amino acid residues in the protein's binding pocket nih.govnih.gov. The reporter tag then allows for the isolation and identification of the labeled protein(s) via techniques like mass spectrometry.
By modifying this compound with these functional moieties, researchers could create a powerful tool to definitively identify its molecular targets in a complex biological environment, validate predicted targets, and discover previously unknown "off-target" interactions.
| Component | Function | Example Moiety |
| Pharmacophore | Binds to the target protein | This compound |
| Photoreactive Group | Forms a covalent bond upon UV activation | Phenyl azide (B81097), Diazirine |
| Reporter Tag | Enables detection and isolation of the labeled protein | Biotin, Alkyne |
High-Throughput Screening Methodologies for Related Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify those with activity at a specific biological target nih.gov. Given that many N-benzyl phenethylamines interact with G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, HTS campaigns for analogs of this compound would likely focus on this target class celtarys.combiomolther.orgbiomolther.org.
Future research would involve designing a library of compounds based on the core scaffold and testing them using various HTS assays:
Receptor Binding Assays : These assays measure the ability of a compound to displace a known radiolabeled or fluorescently-tagged ligand from the receptor, determining the compound's binding affinity (Ki) creativebiomart.net.
Second Messenger Assays : Functional assays that measure the cellular response to receptor activation. For GPCRs, this often involves quantifying changes in intracellular levels of cyclic AMP (cAMP) or calcium (Ca2+) creativebiomart.netphysiology.org.
Affinity Mass Spectrometry : An emerging label-free technique that uses cell membranes expressing the target receptor to screen for binders directly, capable of identifying both orthosteric and allosteric modulators rsc.org.
A hypothetical HTS campaign could yield data like that shown below, helping to identify initial hits for further optimization.
| Compound ID | Scaffold Modification | Binding Affinity (Ki, nM) | Functional Activity (% of Max Response) |
| BDA-001 | (Parent Compound) | 55 | 60% |
| BDA-002 | 4'-Fluoro on Benzyl (B1604629) | 25 | 75% |
| BDA-003 | 2'-Methoxy on Benzyl | 8 | 95% |
| BDA-004 | N-Cyclopropylmethyl | 150 | 30% |
| BDA-005 | 5'-Methyl on Phenyl | 48 | 62% |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict compound properties and generate novel molecular structures nih.govnih.gov. For a scaffold like this compound, AI/ML can accelerate research in several ways.
Predictive Modeling : ML models, such as random forests or neural networks, can be trained on existing structure-activity relationship (SAR) data from phenethylamine (B48288) libraries fluxinsights.co.uknih.govbiorxiv.org. These models can then predict the biological activity (e.g., binding affinity for a specific receptor) of novel, untested analogs of this compound, allowing researchers to prioritize which compounds to synthesize arxiv.org. This process, known as virtual screening, can dramatically reduce the time and cost of identifying promising leads ajol.inforesearchgate.net.
Generative Models : Advanced deep learning techniques, such as generative adversarial networks (GANs) or reinforcement learning, can be used for de novo drug design nih.gov. These models can learn the underlying rules of chemical structure and bioactivity from known active molecules and then generate entirely new chemical structures that are optimized for desired properties, such as high potency and selectivity for a target, while also possessing drug-like physicochemical properties nih.gov.
ADMET Prediction : AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. By flagging molecules with potentially poor metabolic stability or high toxicity, these models help researchers focus resources on candidates with a higher probability of success in later clinical stages.
Role in Advancing Fundamental Understanding of Ligand-Target Interactions
A deep understanding of how a ligand binds to its target receptor on a molecular level is critical for rational drug design. The this compound scaffold can serve as a valuable probe for advancing this fundamental knowledge, particularly for GPCRs like the serotonin 5-HT2 family of receptors, which are known targets for related compounds nih.govnih.gov.
Future research will leverage a combination of experimental and computational techniques:
Structural Biology : Obtaining a high-resolution crystal or cryo-EM structure of a target receptor co-bound with this compound or a potent analog would provide the ultimate insight into its binding mode. This would reveal the precise orientation of the ligand and the key amino acid residues involved in the interaction.
Molecular Docking and Simulation : In the absence of an experimental structure, computational docking can predict the binding pose of the ligand within a homology model of the target receptor nih.govnih.gov. These studies can identify crucial interactions, such as hydrogen bonds between the amine nitrogen and an aspartate residue (e.g., D3.32) or interactions between the methoxy (B1213986) groups and serine residues (e.g., S3.36) within the binding pocket nih.govacs.org. Molecular dynamics simulations can further explore the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity nih.govcore.ac.uk. By analyzing a library of this compound analogs, QSAR models can identify which molecular features (e.g., lipophilicity, electronic properties of substituents) are most critical for potent receptor binding, guiding the design of more effective molecules.
| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Contribution to Binding |
| Ionic Bond | Protonated Amine | Aspartic Acid (D3.32) | Primary anchor point for phenethylamines |
| Hydrogen Bond | Methoxy Oxygen | Serine (S3.36) | Orients the dimethoxyphenyl ring |
| Pi-Pi Stacking | Benzyl Ring | Phenylalanine (F6.52) | Stabilizes the N-benzyl moiety |
| Hydrophobic Interaction | Ethyl Linker | Valine, Leucine | Contributes to overall affinity |
Through these integrated approaches, research into this compound can not only lead to specific therapeutic candidates but also enrich our fundamental understanding of molecular recognition at important drug targets.
Q & A
Q. What are the optimized synthetic routes for Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine, and how can purity be ensured?
The synthesis typically involves alkylation or condensation reactions. For example, analogous compounds are synthesized via nucleophilic substitution using reagents like K₂CO₃ in acetonitrile, followed by purification via chromatography or recrystallization . For the hydrochloride salt (CAS 1472-54-4), acidification with HCl or trifluoroacetic acid is critical . Purity is assessed via HPLC, NMR (e.g., resolving aromatic protons at δ 6.7–7.3 ppm ), and mass spectrometry (e.g., [M+H]⁺ peaks ).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Reveals substitution patterns (e.g., dimethoxy groups at δ 3.7–3.9 ppm, benzyl protons at δ 4.2–4.5 ppm) .
- MS : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 316.2 for the free base) .
- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for related Schiff bases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental structural analysis?
DFT calculations optimize molecular geometry and predict spectroscopic properties (e.g., IR, NMR). For the related Schiff base [2-(3,4-dimethoxy-phenyl)-ethyl]-(4-nitro-benzylidene)-amine, DFT-derived HOMO-LUMO gaps and Mulliken charges aligned with experimental X-ray data, resolving discrepancies in bond lengths .
Q. What strategies resolve contradictions between synthetic yields and reaction conditions in scale-up?
Contradictions often arise from solvent polarity or temperature sensitivity. For example, microwave-assisted synthesis (e.g., 100°C, 30 min ) improves yields compared to conventional heating. Kinetic studies using TLC or in-situ IR can identify intermediates and optimize stepwise additions .
Q. How does the compound’s structure influence its biological activity, such as receptor binding?
The benzyl and dimethoxy groups enhance lipophilicity, potentially aiding blood-brain barrier penetration. Comparative studies with analogs (e.g., 5-bromo-indole derivatives ) show that electron-withdrawing substituents reduce affinity for serotonin receptors, while methoxy groups modulate selectivity .
Q. What are the challenges in crystallizing this amine, and how are they addressed?
Hydroscopicity and polymorphism are common issues. Slow evaporation from ethanol/water mixtures at 4°C promotes single-crystal growth. For the hydrochloride salt, counterion choice (e.g., Cl⁻ vs. trifluoroacetate) impacts lattice stability .
Q. How can synthetic by-products be identified and minimized?
By-products like unreacted starting materials or over-alkylated species are detected via LC-MS. Using stoichiometric control (e.g., 1.2 equiv of benzyl bromide) and inert atmospheres reduces oxidation by-products .
Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions?
This analysis quantifies contacts like C–H⋯O and π–π stacking. For the Schiff base analog, >20% of interactions were van der Waals, influencing solubility and melting points .
Q. How do reaction mechanisms differ between alkylation and reductive amination routes?
Alkylation (e.g., using 2-bromoethyl precursors) proceeds via SN2, while reductive amination (NaBH₃CN/MeOH) involves imine intermediates. Mechanistic insights are validated using deuterated solvents or trapping agents .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic stability : Liver microsome studies identify CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
